molecular formula C11H14FN B13048615 2-(3-Fluorophenyl)-1-methylpyrrolidine

2-(3-Fluorophenyl)-1-methylpyrrolidine

Cat. No.: B13048615
M. Wt: 179.23 g/mol
InChI Key: KMMXYNMBHZUXKZ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Another method involves the use of a Grignard reagent, where 3-fluorophenylmagnesium bromide reacts with N-methylpyrrolidine-2-carboxaldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-1-methylpyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylpyrrolidine: Similar structure but lacks the methyl group.

    1-Methyl-3-fluorophenylpyrrolidine: Similar structure but with different substitution patterns.

    2-(4-Fluorophenyl)-1-methylpyrrolidine: Similar structure but with the fluorine atom in a different position.

Uniqueness

2-(3-Fluorophenyl)-1-methylpyrrolidine is unique due to the specific positioning of the fluorine atom and the methyl group, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

2-(3-fluorophenyl)-1-methylpyrrolidine

InChI

InChI=1S/C11H14FN/c1-13-7-3-6-11(13)9-4-2-5-10(12)8-9/h2,4-5,8,11H,3,6-7H2,1H3

InChI Key

KMMXYNMBHZUXKZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC(=CC=C2)F

Origin of Product

United States

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